2,2'-(Perchloro-1,2-phenylene)diacetonitrile: A High-Value Scaffold for PROTACs and Heterocyclic Synthesis
2,2'-(Perchloro-1,2-phenylene)diacetonitrile: A High-Value Scaffold for PROTACs and Heterocyclic Synthesis
[1]
Executive Summary
2,2'-(Perchloro-1,2-phenylene)diacetonitrile (CAS: 60069-96-7) is a specialized halogenated aromatic building block increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and complex heterocyclic pharmacophores.[1][2][3] Characterized by a fully chlorinated benzene ring (positions 3, 4, 5,[1] 6) and two ortho-positioned acetonitrile groups, this compound offers a unique combination of steric bulk, lipophilicity, and electronic deficiency.[1]
Unlike its non-chlorinated analog (1,2-phenylenediacetonitrile), the perchloro variant provides enhanced metabolic stability against oxidative degradation of the aromatic ring, making it a critical scaffold for designing robust drug linkers and optoelectronic materials.[1] This guide details its physicochemical properties, synthetic pathways, and application logic in modern drug development.[1]
Part 1: Chemical Identity & Structural Analysis
The "perchloro" designation indicates that all hydrogen atoms on the phenylene ring have been replaced by chlorine, resulting in a tetrasubstituted core.[1] The ortho-diacetonitrile functionality provides two active methylene sites for further functionalization.[1]
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 2,2'-(Perchloro-1,2-phenylene)diacetonitrile |
| Synonyms | 3,4,5,6-Tetrachloro-1,2-benzenediacetonitrile; 1,2-Bis(cyanomethyl)-3,4,5,6-tetrachlorobenzene |
| CAS Number | 60069-96-7 |
| Molecular Formula | C₁₀H₄Cl₄N₂ |
| Molecular Weight | 293.96 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Low in water; Soluble in DMSO, DMF, THF, and chlorinated solvents |
| Electronic Character | Electron-deficient ring (π-acidic); Active methylene protons (pKa ~20-25) |
Structural Implications for Drug Design
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Metabolic Stability: The C-Cl bonds at positions 3, 4, 5, and 6 block metabolic hotspots, preventing hydroxylation by Cytochrome P450 enzymes.[1]
-
Conformational Rigidity: The steric repulsion between the bulky chlorine atoms and the acetonitrile side chains restricts rotation, potentially pre-organizing the molecule for binding interactions or cyclization reactions.[1]
-
Linker Utility: In PROTACs, the distance between the two nitrile groups allows for the construction of rigid linkers that maintain a precise spatial orientation between the E3 ligase ligand and the target protein ligand.[1]
Part 2: Synthesis & Manufacturing Protocols
Direct chlorination of 1,2-phenylenediacetonitrile is often non-selective and can hydrolyze the nitrile groups.[1] The preferred synthetic strategy involves the construction of the nitrile functionality after establishing the chlorinated core.[1]
Core Synthetic Pathway
The most reliable route proceeds from tetrachlorophthalic anhydride or 1,2,3,4-tetrachlorobenzene derivatives.[1]
-
Precursor Formation: Reduction of tetrachlorophthalic anhydride to 1,2-bis(hydroxymethyl)-3,4,5,6-tetrachlorobenzene, followed by halogenation to 1,2-bis(bromomethyl)-3,4,5,6-tetrachlorobenzene .[1]
-
Cyanation (Nucleophilic Substitution): Displacement of the benzylic bromides with cyanide.[1]
Detailed Protocol: Cyanation of Tetrachloro-o-xylylene Dibromide[1]
Reagents:
-
Precursor: 1,2-Bis(bromomethyl)-3,4,5,6-tetrachlorobenzene (1.0 eq)[1]
-
Nucleophile: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (2.5 eq)[1]
-
Solvent: DMSO or Ethanol/Water (4:1)
-
Catalyst: 18-Crown-6 (if using KCN in non-polar solvent) or TBAB (Phase Transfer Catalyst)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1,2-bis(bromomethyl)-3,4,5,6-tetrachlorobenzene in DMSO (0.5 M concentration). Ensure the reaction vessel is purged with nitrogen to prevent oxidation.[1]
-
Addition: Slowly add NaCN (2.5 eq) to the solution. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.[1]
-
Reaction: Stir the mixture at ambient temperature for 4–12 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc) or LC-MS.[1] The starting bromide spot should disappear.[1]
-
Quenching: Pour the reaction mixture into a 5-fold excess of ice-cold water. The product, being lipophilic, will precipitate.[1]
-
Isolation: Filter the solid precipitate. Wash the cake thoroughly with water to remove residual cyanide salts.[1]
-
Purification: Recrystallize from ethanol or toluene to obtain the pure 2,2'-(perchloro-1,2-phenylene)diacetonitrile.[1]
Critical Note: The "perchloro" core makes the benzylic position less electrophilic than in non-chlorinated analogs due to steric shielding, but the electron-withdrawing nature of the ring compensates by stabilizing the transition state.[1] Reaction times may need optimization.
Part 3: Reactivity & Applications
The versatility of 2,2'-(perchloro-1,2-phenylene)diacetonitrile stems from its bifunctional nature .[1] It serves as a "linchpin" in convergent synthesis.
PROTAC Linker Synthesis
In PROTAC design, the linker's physicochemical properties (length, rigidity, lipophilicity) are crucial for cell permeability and ternary complex formation.[1]
-
Reduction: The nitrile groups can be reduced (H₂/Pd-C or LiAlH₄) to primary amines, yielding a tetrachloroxylylene diamine .[1] This diamine can be coupled with E3 ligase ligands (e.g., Thalidomide derivatives) and Target Protein ligands via amide bonds.[1]
-
Alkylation: The active methylene carbons can be alkylated to introduce branching, further tuning the linker's solubility and shape.[1]
Heterocyclic Construction
The ortho-diacetonitrile motif is a classic precursor for fused heterocycles.[1]
-
Isoquinolines: Acid-catalyzed cyclization with ketones or aldehydes.[1]
-
Benzazepines: Expansion of the ring system, often used in CNS-active drug scaffolds.[1]
-
Phthalocyanine Analogs: While typically made from phthalonitriles, the diacetonitrile derivative can form naphthalocyanine-like extended systems under specific condensation conditions.[1]
Visualization: Reactivity Pathways
Figure 1: Primary synthetic transformations of the perchloro-diacetonitrile scaffold.[1]
Part 4: Safety & Handling
As a nitrile-containing halogenated aromatic, this compound requires strict safety protocols.[1]
-
Acute Toxicity: Like many organic nitriles, it may liberate cyanide ions upon metabolism or thermal decomposition.[1] Treat as Toxic if swallowed, inhaled, or in contact with skin .[1]
-
Skin/Eye Irritation: The chlorinated ring increases lipophilicity, facilitating skin absorption.[1] It is a likely skin and eye irritant.[1][4]
-
Handling Protocol:
-
Waste Disposal: Dispose of as hazardous organic waste.[1] Do not acidify waste streams containing unreacted cyanide salts, as this releases HCN gas.[1]
References
-
Bidepharm. (2024).[1][5] Product Analysis: 2,2'-(Perchloro-1,2-phenylene)diacetonitrile (CAS 60069-96-7).[1][6][7] Retrieved from
-
CP Lab Safety. (2024). Chemical Safety and Specifications for Perchloro-1,2-phenylene diacetonitrile. Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 1,2-Bis(cyanomethyl)benzene (Analogous Reactivity). Retrieved from [1]
-
GuideChem. (2024).[1] Technical Data: 3,4,5,6-Tetrachloro-1,2-benzenediacetonitrile.[1] Retrieved from
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